molecular formula C30H48O5 B1231904 Thymosterin CAS No. 39379-60-7

Thymosterin

Cat. No.: B1231904
CAS No.: 39379-60-7
M. Wt: 488.7 g/mol
InChI Key: UJXWRHVCYMNVIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Trajectories in Thymic Factor and Related Compound Investigations

The understanding of the thymus gland's function has evolved significantly from its initial consideration as a vestigial organ. researchgate.net For centuries, its purpose remained a mystery. researchgate.netresearchgate.net It wasn't until the 1960s that the thymus was identified as the master gland of the immune system, crucial for the development of T-cells. researchgate.netgwu.edubiologists.com This paradigm shift was largely initiated by the work of Allan L. Goldstein in the laboratory of Abraham White at the Albert Einstein College of Medicine. gwu.eduwikipedia.org Their research, starting in the early 1960s, focused on the idea that the thymus might function through a hormone-like mechanism. wikipedia.orgnih.gov

This led to the isolation of biologically active preparations from thymus tissue. wikipedia.org In 1966, these thymic-derived factors were named "Thymosins". nih.govcapes.gov.br A significant breakthrough came with the development of Thymosin Fraction 5 (TF5), a partially purified calf thymus preparation containing over 40 small peptides. wikipedia.orgnih.gov TF5 proved to be effective in restoring some immune functions in animals without a thymus gland and showed life-saving potential in children with primary immunodeficiency diseases in the mid-1970s. nih.govcapes.gov.br

Subsequent research led to the identification and characterization of various thymic peptides with distinct biological activities. These include:

Thymopoietin: A 49-amino acid polypeptide hormone initially discovered for its effect on neuromuscular transmission, it was later found to induce T-cell differentiation. pnas.org The term "thymopoietin" was first used in a 1974 paper by Basch and Goldstein. oed.com

Thymic Humoral Factor (THF): Isolated by Trainin and colleagues, this factor was shown to induce immunocompetent cells in the spleen of neonatally thymectomized mice. immunopaedia.org.zaimmunopaedia.org.za It is recognized for its immunomodulatory effects on various components of the immune system. elsevier.esnih.gov

Thymulin (formerly known as Facteur Thymique Sérique or FTS): Isolated by Bach and Dardenne, this factor induces the expression of T-cell antigens. immunopaedia.org.za It is a key factor in the maturation of humoral immunological faculty. medchemexpress.com

These discoveries laid the groundwork for the investigation of a wide range of compounds related to thymic function, including the synthetic derivative, Thymosterin. ontosight.ai

Academic Contextualization of this compound within Immunological and Endocrine Research

This compound is a compound of interest in both immunological and endocrine research due to its potential to modulate bodily functions. ontosight.aiamu.edu.az In the field of immunology, this compound is investigated for its immunopotentiating effects, meaning it has the capacity to enhance the body's immune response. ontosight.ai This is particularly relevant in conditions where the immune system is compromised. ontosight.ai Research suggests that this compound influences the activity of immunocompetent cells and may play a role in the normal development of lymph nodes and spleen. amu.edu.az Its mechanism of action is thought to involve interactions with various immune system components, including T-cells and macrophages. ontosight.ai

From an endocrine perspective, the thymus itself is considered an endocrine gland, secreting several hormones that have systemic effects. jst.go.jpnih.gov Thymic hormones, including substances like thymosin, are known to influence other endocrine glands. amu.edu.az this compound, as a related compound, is studied for its potential endocrine activities, such as its reported hyperglucemic effect and influence on growth. gsmu.by The interplay between the immune and endocrine systems is a critical area of study, and compounds like this compound are valuable tools for exploring these interactions.

Classification and Chemical Nature within Biological Compound Categories (e.g., sterol derivatives)

This compound is chemically classified as a sterol derivative. researchgate.netontosight.ai Its structure is characterized by a sterol backbone, specifically an ergostane (B1235598) skeleton. ontosight.ai This core structure is modified with hydroxyl groups at positions 1, 3, and 12, an epoxide group between carbons 22 and 25, and an acetate (B1210297) group at position 12. ontosight.ai Its full chemical name is ergost-5-ene-1,3,12-triol, 22,25-epoxy-, 12-acetate, (1beta,3beta,12beta,24.xi.). ontosight.ai Being a synthetic derivative, its creation involves multiple steps starting from natural sterols. ontosight.ai

This places this compound within the broader category of steroids, which are known for their significant physiological roles. amu.edu.az For instance, cholesterol, another sterol, is a fundamental component of cell membranes and a precursor for bile acids and various hormones. amu.edu.az The characterization of this compound as a sterol derivative is crucial for understanding its potential mechanisms of action and its interactions within biological systems.

Detailed Research Findings

CompoundKey Research FindingReference
This compoundReported to have immunopotentiating effects, enhancing the body's immune response. ontosight.ai
This compoundInfluences the activity of immunocompetent cells and the development of lymph nodes and spleen. amu.edu.az
ThymosinsA family of polypeptides that restore immunological competence and enhance T-cell function. nih.gov
Thymosin Fraction 5 (TF5)A preparation of over 40 peptides that restores some immune functions in thymectomized animals. wikipedia.orgnih.gov
ThymopoietinA polypeptide hormone that induces T-cell differentiation and affects immunoregulatory balance. pnas.org
Thymic Humoral Factor (THF)A peptide that induces immunocompetent cells and has potent immunomodulatory effects. immunopaedia.org.zaimmunopaedia.org.zaelsevier.es
Thymulin (FTS)A key factor for the maturation of humoral immunological faculty and induces T-cell antigen expression. immunopaedia.org.zamedchemexpress.com

Properties

CAS No.

39379-60-7

Molecular Formula

C30H48O5

Molecular Weight

488.7 g/mol

IUPAC Name

[1,3-dihydroxy-10,13-dimethyl-17-[1-(4,5,5-trimethyloxolan-2-yl)ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-12-yl] acetate

InChI

InChI=1S/C30H48O5/c1-16-12-25(35-28(16,4)5)17(2)22-10-11-23-21-9-8-19-13-20(32)14-26(33)29(19,6)24(21)15-27(30(22,23)7)34-18(3)31/h8,16-17,20-27,32-33H,9-15H2,1-7H3

InChI Key

UJXWRHVCYMNVIE-UHFFFAOYSA-N

SMILES

CC1CC(OC1(C)C)C(C)C2CCC3C2(C(CC4C3CC=C5C4(C(CC(C5)O)O)C)OC(=O)C)C

Canonical SMILES

CC1CC(OC1(C)C)C(C)C2CCC3C2(C(CC4C3CC=C5C4(C(CC(C5)O)O)C)OC(=O)C)C

Synonyms

thymosterin
thymosterine

Origin of Product

United States

Biological Functionalities and Physiological Significance of Thymosterin

Immunological Modulation by Thymosterin

Influence on T-lymphocyte Differentiation and Maturation Pathways

The thymus gland is the primary site for the maturation of T-lymphocytes (T-cells), which are central to cell-mediated immunity. libretexts.org this compound, as a thymic-derived substance, is involved in the complex process of T-cell differentiation. Immature T-cells, known as thymocytes, originate from hematopoietic stem cells in the bone marrow and migrate to the thymus to mature. libretexts.org This maturation involves a series of stages, including the development of the T-cell receptor (TCR) and the expression of co-receptors like CD4 and CD8. libretexts.org

Thymic hormones, a category under which this compound-related compounds fall, are essential for the development, differentiation, and function of T-lymphocytes. ontosight.ai Research on thymic preparations, such as thymosin, has shown their role in the differentiation of various T-cell subpopulations. nih.gov These substances are believed to influence the maturation of T-cells, which are vital for cell-mediated immunity. ontosight.ai The process of T-cell development within the thymus is a highly regulated sequence of events, ensuring that only functional and self-tolerant T-cells are released into the periphery. nau.edu

Table 1: Key Stages in T-lymphocyte Development in the Thymus

StageKey Events
Double-Negative (DN) Stage Thymocytes lack both CD4 and CD8 co-receptors. libretexts.org They undergo proliferation and begin rearrangement of their TCR genes. nau.edu
Double-Positive (DP) Stage Thymocytes express both CD4 and CD8 co-receptors. libretexts.org This stage is critical for positive and negative selection.
Positive Selection Ensures that T-cells can recognize and bind to the body's own major histocompatibility complex (MHC) molecules. libretexts.org
Negative Selection Eliminates T-cells that bind too strongly to self-antigens, preventing autoimmunity. libretexts.org
Single-Positive (SP) Stage Mature T-cells express either CD4 (helper T-cells) or CD8 (cytotoxic T-cells) and are ready to exit the thymus. libretexts.org

Effects on Macrophage Activity and Phagocytic Processes

Macrophages are crucial players in both innate and adaptive immunity, responsible for phagocytosis, antigen presentation, and the production of inflammatory mediators. frontiersin.org Thymic-derived substances have been shown to modulate macrophage activity. For instance, thymosin α1, a peptide originally isolated from a thymosin fraction, can activate human monocyte-derived macrophages, enhancing their ability to engulf and destroy pathogens. nih.gov This activation includes an increased capacity for phagocytosis of particles and microbes. nih.gov

The process of phagocytosis by macrophages is a fundamental defense mechanism. nih.gov It involves the engulfment of foreign particles, followed by their degradation through lysosomal enzymes. nih.govnih.gov Effective macrophage function is vital for clearing infections and cellular debris. biorxiv.org The modulation of these phagocytic processes by thymic compounds highlights a pathway through which the thymus can influence innate immune responses. nih.gov

Impact on Broader Immune System Responsiveness and Homeostasis

Immune homeostasis is the state of equilibrium within the immune system, ensuring effective defense against pathogens while maintaining tolerance to self-antigens. astellas.com The immune system is a complex network that must be tightly regulated to prevent both immunodeficiency and autoimmunity. nih.govnih.gov Thymic hormones and related substances contribute to this balance. nih.gov They are known to help restore the homeostasis of the immune system during infections and other pathological conditions. nih.govnih.gov

Interactions with Endocrine System Axes

The immune and endocrine systems are intricately linked, forming a complex communication network. The thymus gland is a key player in this neuroendocrine-immune network, both influencing and being influenced by various hormones. nih.govfrontiersin.org

Modulation of Growth Hormone Levels and Efficiency in Thymectomized Models

The somatotropic axis, which involves growth hormone (GH), has significant interactions with the thymus. nih.gov GH has been shown to have restorative effects on the thymus, particularly in the context of age-related thymic involution. nih.gov Studies in animal models have demonstrated that GH administration can promote thymic re-growth by increasing the number of thymocytes. nih.gov

In thymectomized models, the absence of the thymus can have cascading effects on the endocrine system. The thymus itself produces GH, and this local production can be stimulated by other hormones like ghrelin. frontiersin.org The interplay between thymic factors and the GH axis is crucial for maintaining thymic function and, consequently, immune competence. nih.gov

Cross-talk within the Neuroendocrine-Immune Network

The thymus is a central component of the bidirectional communication that occurs between the nervous, endocrine, and immune systems. nih.govfrontiersin.orgnih.gov Thymic peptides can influence the secretion of pituitary hormones. frontiersin.org For example, thymosin fraction 5 has been shown to stimulate the release of adrenocorticotropic hormone (ACTH) from the pituitary gland. nih.gov

This intricate network ensures that the body can mount a coordinated response to various stimuli, integrating immune responses with metabolic and physiological changes. frontiersin.org The thymus, through the action of its secreted factors like this compound, participates in this systemic regulation, highlighting its role beyond primary immune functions. termedia.pl

Cellular Regulation and Growth Modulatory Activities of this compound

This compound, a compound of thymic origin, has been the subject of research for its role in fundamental cellular processes, including regulation and modulation of cell growth. Scientific investigations have explored its capacity to influence cell differentiation and proliferation, suggesting its potential significance in cellular homeostasis and therapeutic applications. The compound is reported to be a synthetic peptide derived from the thymus gland, which is crucial for the development and function of T-lymphocytes. ontosight.ai

Differentiation-Inducing Effects on Specific Cell Lines

This compound is understood to play a role in the maturation and differentiation of T-cells, which are a vital component of the immune system responsible for cell-mediated immunity. ontosight.ai While detailed studies on a wide range of specific cell lines are not extensively documented in the provided research, the primary function of thymic hormones, in general, is to ensure the proper development and differentiation of T-lymphocytes. ontosight.aifrontiersin.org this compound, as a synthetic peptide derived from the thymus, is believed to contribute to this essential biological process. ontosight.ai Its role is centered on promoting the maturation of these immune cells, a key aspect of cellular differentiation. ontosight.ai Further research is needed to fully elucidate the specific molecular mechanisms and the full spectrum of cell lines on which this compound may exert differentiation-inducing effects.

Anti-proliferative Observations in Cellular Models

Research has provided evidence of the anti-proliferative activity of this compound in specific cancer cell models. An early study investigated the effects of this compound on the growth of KB tumor cells, a human oral epidermoid carcinoma cell line, both in vitro and in vivo. nih.gov

The in vitro experiments demonstrated a significant "antiblastic action" of this compound, indicating its ability to inhibit cell growth and proliferation. nih.gov This anti-proliferative effect was observed to be proportional to the dose of this compound administered, suggesting a dose-dependent mechanism of action. nih.gov

In addition to the in vitro findings, preliminary in vivo experiments were conducted to assess the impact of this compound on the development of h 18 R tumors in newborn rats. The results of these experiments suggested that this compound has an inhibitory effect on the growth of these tumors. nih.gov

The table below summarizes the key findings from the study on the anti-proliferative effects of this compound.

Cellular Model Experimental Setting Observed Effect Key Finding
KB Tumor CellsIn vitroAnti-proliferative / Antiblastic actionThe inhibitory effect on cell growth was proportional to the administered dose. nih.gov
h 18 R TumorIn vivo (newborn rats)Inhibitory effect on tumor growthPreliminary results suggest this compound can inhibit tumor development. nih.gov

These findings highlight the potential of this compound as a modulator of cell proliferation, particularly in the context of cancer cells.

Elucidation of Molecular Mechanisms of Thymosterin Action

Identification of Cellular and Subcellular Interaction Sites

Research indicates that the primary cellular targets of Thymosterin are components of the immune system, particularly lymphocytes. dntb.gov.ua Studies have demonstrated its effects on these immunocompetent cells, influencing lymphoid tissue and the development of lymph nodes and spleen. scribd.comamu.edu.azbsu.edu.az Early in vitro experiments showed that this compound has a direct effect on lymphocytes and can stimulate the division of thymocytes, the precursor T-cells within the thymus. researchgate.netdntb.gov.ua

The antiproliferative effects of this compound have been observed in tumor cell lines, such as KB cells, suggesting that its interaction sites are not limited to normal immune cells but also extend to cancerous cells, where it exerts an inhibitory action on their growth. Given its steroidal structure, it is hypothesized that its site of action is likely intracellular, interacting with cytoplasmic or nuclear components to initiate its biological effects, a common pathway for steroid hormones. researchgate.netslideshare.net

Table 1: Cellular and Subcellular Interactions of this compound
Target Cell/TissueObserved Interaction/EffectReference
Lymphocytes (T-cells)Direct effects observed in vitro; influences activity. dntb.gov.uaamu.edu.az
ThymocytesStimulation of cell division. researchgate.net
Lymphoid Tissue (general)Exerts regulatory effects. scribd.com
KB Tumor CellsAntiproliferative action; inhibition of growth.

Investigation of Signal Transduction Pathways and Cascades Activated or Inhibited by this compound

The specific signal transduction pathways directly modulated by this compound are not extensively detailed in available research. However, based on its steroid structure, its mechanism is presumed to involve the modulation of intracellular signaling cascades that ultimately affect gene transcription. researchgate.netslideshare.net Steroid hormones typically function by binding to intracellular receptors, which then act as transcription factors to alter gene expression. slideshare.net

While direct evidence linking this compound to specific signaling pathways like the cAMP pathway or kinase cascades is scarce, its observed biological effects provide indirect clues. For instance, its ability to promote lymphocyte proliferation and regulate cell growth implies an interaction with fundamental cellular signaling that governs the cell cycle and protein synthesis. researchgate.netgsmu.by These actions are the downstream result of a signaling cascade initiated by the hormone, but the intermediary steps and specific signaling molecules involved with this compound remain to be fully elucidated.

Regulatory Influence on Gene Expression and Protein Synthesis

This compound has been shown to influence core cellular processes including gene expression and protein synthesis. gsmu.by Its action is consistent with that of other steroid hormones, which are well-known regulators of gene transcription. researchgate.netslideshare.net By influencing the activity of immunocompetent cells and promoting the growth of lymphocytes, this compound necessarily impacts the expression of genes responsible for cell differentiation, proliferation, and function. amu.edu.azgsmu.by

One study noted that this compound has an inhibitory effect on tumor growth, which was described as an "antiblastic action." This suggests an ability to interfere with the cellular machinery responsible for DNA replication and protein synthesis in rapidly dividing cells. The general effects attributed to this compound, such as promoting growth and influencing lymphocyte content, are fundamentally tied to its capacity to regulate which proteins are synthesized by the target cell. gsmu.by

Table 2: Observed Regulatory Effects of this compound
ProcessObserved EffectImplicationReference
Tumor Cell GrowthInhibitory / AntiproliferativeInterference with DNA and/or protein synthesis pathways.
Lymphocyte ProliferationStimulatoryUpregulation of genes involved in cell cycle progression. researchgate.net
General MetabolismHyperglycemic effect notedInfluence on metabolic gene expression. gsmu.by

Structural Basis of Interactions with Biological Macromolecules or Cellular Components

The structure of this compound is fundamental to its biological function. It is characterized as a nonpolar, lipid-soluble molecule with a steroid backbone. jst.go.jpresearchgate.netpageplace.de This chemical nature is key to its mechanism of action, allowing it to diffuse across the plasma membrane of target cells to interact with intracellular components. This contrasts with peptide hormones, like thymosin, which typically bind to surface receptors. slideshare.net

The presumed mechanism involves this compound binding to a specific intracellular receptor protein, likely within the cytoplasm or nucleus. pageplace.de This binding would induce a conformational change in the receptor, "activating" it. The activated this compound-receptor complex would then be able to bind to specific DNA sequences, known as hormone response elements, in the regulatory regions of target genes. This interaction with DNA forms the structural basis for its ability to modulate gene transcription and, consequently, protein synthesis, leading to the observed physiological effects. researchgate.netslideshare.net While this model is well-established for steroid hormones in general, the specific receptor for this compound and the precise structure of its DNA-binding complex have not been definitively characterized.

Biosynthetic Considerations and Metabolic Fates of Thymosterin

Precursor Compounds and Putative Origins (in context of sterol biosynthesis)

The biosynthesis of sterols, a class of organic molecules characterized by a specific four-ring carbon skeleton, is a complex process that is fundamental to most eukaryotic life. In animals, the central precursor to all endogenous steroids is cholesterol, which itself is derived from lanosterol. Lanosterol is synthesized from the cyclization of squalene (B77637).

While direct and detailed studies on the complete biosynthetic pathway of Thymosterin are not extensively documented in publicly available research, its ergostane (B1235598) skeleton provides significant clues to its origins. The ergostane structure is a hallmark of sterols found in fungi and some protists, with ergosterol (B1671047) being the most well-known example. This suggests that the biosynthesis of this compound likely diverges from the typical human steroidogenic pathways at an early stage, potentially utilizing precursors common to phytosterol or mycosterol synthesis.

Phytosterols (B1254722), or plant sterols, are structurally similar to cholesterol and are present in plant-based foods cir-safety.org. The thymus gland has been shown to contain sterols of plant origin cir-safety.orgcir-safety.org. This raises the possibility that dietary phytosterols could serve as precursor compounds for the synthesis or modification into compounds like this compound within the body. The thymus gland is known to be metabolically active, with processes for sterol synthesis and modification nih.govuniprot.org.

The fundamental building block for sterol synthesis is acetyl-CoA, which through a series of enzymatic reactions forms isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These five-carbon units are then sequentially added to create geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and ultimately squalene. The cyclization of squalene then leads to the formation of the initial sterol core. In the context of this compound's ergostane skeleton, the pathway would likely involve intermediates common to ergosterol biosynthesis, such as eburicol (B28769) or fecosterol, which undergo further enzymatic modifications including hydroxylation, epoxidation, and acetylation to yield the final this compound molecule ontosight.ai.

Pathways for Biotransformation or Degradation in Biological Systems

The metabolic fate of steroidal compounds in biological systems is typically characterized by enzymatic modifications that increase water solubility and facilitate excretion. While specific pathways for this compound's biotransformation and degradation are not extensively detailed in the available literature, general principles of steroid metabolism can be applied to hypothesize its likely fate.

Steroid hormones and related compounds are primarily metabolized in the liver, where they undergo phase I and phase II reactions. Phase I reactions, catalyzed by cytochrome P450 enzymes, typically involve oxidation, reduction, or hydrolysis. For this compound, this could involve hydroxylation at additional positions on the sterol backbone or cleavage of the acetate (B1210297) group.

Phase II reactions involve conjugation with polar molecules such as glucuronic acid, sulfate, or glutathione, which significantly increases their water solubility. These conjugated metabolites are then more readily excreted from the body, primarily through urine and feces. Given that sterols are typically eliminated via feces and urine, a similar route of excretion can be expected for this compound and its metabolites cir-safety.org.

The thymus itself is a site of significant metabolic activity, including the synthesis and processing of various biomolecules frontiersin.org. It is plausible that some degree of this compound biotransformation could occur within the thymus gland itself, influencing its local activity and concentration. The metabolic regulation within thymic epithelial cells is complex and involves pathways sensitive to the cellular redox state and nutrient availability frontiersin.org.

Comparative Analysis with Endogenous Steroid Hormone Biosynthesis

The biosynthesis of endogenous steroid hormones in humans, such as cortisol, aldosterone, testosterone (B1683101), and estradiol, is a well-characterized process that begins with cholesterol. This pathway is initiated by the cleavage of the side chain of cholesterol by the enzyme cholesterol side-chain cleavage enzyme (P450scc), also known as CYP11A1, to form pregnenolone. Pregnenolone then serves as the common precursor for all other steroid hormones, undergoing a series of tissue-specific enzymatic modifications in the adrenal glands, gonads, and other steroidogenic tissues scribd.com.

A comparative analysis highlights several key differences between the putative biosynthesis of this compound and that of endogenous human steroid hormones:

Precursor Molecule: Human steroidogenesis exclusively uses cholesterol as the starting precursor. The ergostane skeleton of this compound points towards a different initial precursor, likely derived from plant or fungal sterol pathways ontosight.aicir-safety.org.

Core Structure: Human steroid hormones are based on the cholestane (B1235564) (C27) or derived androstane (B1237026) (C19) and estrane (B1239764) (C18) skeletons. This compound possesses an ergostane (C28) skeleton, which is characterized by an additional methyl group at position C-24.

Biosynthetic Enzymes: While some enzymatic steps, such as hydroxylation and acetylation, are common to both pathways, the specific enzymes involved in the initial formation of the sterol core and subsequent modifications of the side chain are expected to be different. The enzymes responsible for introducing the C-24 methyl group in ergosterol biosynthesis, for instance, are not part of the human steroidogenic cascade.

The thymus gland is known to be a target for and can metabolize steroid hormones ebm-journal.org. However, the synthesis of a unique sterol like this compound within the thymus suggests a specialized metabolic capability that is distinct from the classical steroidogenic pathways of the adrenal glands and gonads. This underscores the diverse and complex role of the thymus in the endocrine and immune systems nih.govashpublications.org.

Advanced Research Methodologies and Experimental Models in Thymosterin Studies

In Vitro Bioassay Systems for Evaluating Immunological and Cellular Activities

In vitro bioassays are fundamental for the initial screening and detailed mechanistic studies of Thymosterin's effects at the cellular level. These systems allow for controlled investigation into its immunological and cellular activities, independent of systemic influences.

A primary focus of in vitro research has been the effect of thymic substances on T-lymphocyte (T-cell) differentiation and function. Early studies utilized the rosette assay, where the ability of lymphocytes to bind to sheep erythrocytes is used as a marker for T-cells. Incubation with thymic extracts like thymosin was shown to increase the percentage of T-cell rosettes in lymphocytes from immunodeficient patients, indicating a role in inducing the maturation of precursor cells. nih.gov This induction requires the presence of precursor lymphocytes to be effective. nih.gov

More contemporary approaches employ flow cytometry to analyze the expression of specific cell surface markers, such as CD4 and CD8, which define subsets of T-cells. mdpi.com The differentiation of thymocytes progresses through distinct stages, including double-negative (DN), double-positive (DP), and single-positive (CD4+ or CD8+) cells. mdpi.com Assays using thymic factors have demonstrated the capacity to induce the expression of differentiation antigens on bone marrow or spleen cells, effectively promoting their development into T-lymphocytes. nih.gov

Beyond immunomodulation, the direct cellular activities of this compound are assessed using cell proliferation and cytotoxicity assays. For instance, the antiproliferative effect of this compound has been demonstrated on KB tumor cells in culture, where it exhibited a dose-dependent inhibition of tumor cell growth. Such assays are crucial for exploring the potential applications of the compound.

In Vitro Bioassay Purpose Key Findings/Observations Relevant Cell Types
Rosette Assay To measure the population of mature T-lymphocytes.Thymic extracts increase the percentage of T-cell rosettes, indicating maturation of precursor T-cells. nih.govLymphocytes, Sheep Erythrocytes
Flow Cytometry To quantify T-cell subsets (e.g., CD4+, CD8+) and differentiation stages (DN, DP).Thymic factors regulate the differentiation and maturation of double-negative and single-positive thymocytes. mdpi.comThymocytes, Lymphocytes
Cell Proliferation Assay To evaluate the effect on cell growth and division.This compound shows a dose-proportional antiproliferative effect on certain tumor cell lines. KB Tumor Cells
Induction of Differentiation Antigens To assess the induction of T-cell specific surface markers.Purified thymic polypeptides induce the expression of thymocyte antigens (e.g., TL, Thy-1) on precursor cells. nih.govBone Marrow Cells, Spleen Cells

Animal Models for Investigating Systemic Immunomodulatory and Endocrine Effects

To understand the complex, systemic effects of this compound, researchers utilize various animal models. These models are indispensable for studying how the compound modulates the immune system and influences endocrine pathways within a living organism.

Immunodeficient mouse models are central to investigating the immunomodulatory properties of thymic compounds. nih.govnih.gov Congenitally athymic (nude) mice, which lack a functional thymus, and surgically thymectomized mice serve as key models. nih.govusp.br Studies have shown that administration of thymic factors can restore aspects of immune function in these animals. nih.gov For example, research using thymosin, a related thymic hormone, demonstrated protective activity against opportunistic infections with pathogens like Candida albicans and Pseudomonas aeruginosa in immunosuppressed mice. nih.gov This protection is linked to the maintenance of macrophage and T-cell functions. nih.gov

Animal models are also critical for elucidating the endocrine effects of thymic substances. The thymus gland is implicated in sexual maturation and reproductive function, particularly in females. usp.br Studies in nude mice, which exhibit severe reproductive deficiencies, have been used to explore the role of the thymus in these processes. usp.br Research has also employed various species, including rats, pigs, and sheep, to model human endocrine conditions and study the effects of hormonal imbalances. frontiersin.orgopenveterinaryjournal.comfrontiersin.org For instance, rat models are used to induce conditions like polycystic ovary syndrome (PCOS) to investigate the interplay between hormones and oxidative stress. openveterinaryjournal.com These models provide a platform to study how this compound might influence hormonal regulation, such as the testosterone-to-estradiol ratio, which is critical in various physiological and pathological states. mdpi.com

Animal Model Research Focus Key Findings/Observations Examples of Use
Athymic (Nude) Mice Immunomodulation, Endocrine EffectsUsed to study the restoration of immunocompetence and the role of the thymus in reproductive function. usp.brAssessing T-cell reconstitution; Investigating effects on fertility and sexual maturation. usp.br
Thymectomized Mice ImmunomodulationDemonstrates the ability of thymic hormones to prolong survival and restore immune responses like skin allograft rejection. nih.govEvaluating the biological activity of thymic extracts post-thymectomy. nih.gov
Immunosuppressed Mice (e.g., by 5-FU) Protective Effects against InfectionThymic factors protect against lethal opportunistic infections by maintaining T-cell and macrophage function. nih.govTesting efficacy against Candida albicans, Listeria monocytogenes, Pseudomonas aeruginosa. nih.gov
Rat Models of Endocrine Disorders (e.g., PCOS) Endocrine Effects, Hormonal BalanceInduction with hormones like testosterone (B1683101) propionate (B1217596) can model human conditions and is used to study effects on oxidative stress and hormone levels. openveterinaryjournal.comInvestigating the influence of compounds on testosterone levels and markers of oxidative stress like malondialdehyde (MDA). openveterinaryjournal.com

Advanced Biophysical and Biochemical Techniques for Structural and Interaction Analysis (e.g., NMR, electron microscopy)

Understanding the function of this compound at a molecular level requires detailed knowledge of its three-dimensional structure and its interactions with other biomolecules. Advanced biophysical and biochemical techniques provide this crucial information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the high-resolution structure of biomolecules in solution, which closely mimics their native environment. numberanalytics.comresearchgate.net For a compound like this compound, NMR can be used to define its precise atomic arrangement. Furthermore, NMR is exceptionally powerful for studying molecular interactions and dynamics. nih.gov By monitoring changes in the NMR spectrum upon the addition of a potential binding partner (e.g., a receptor or enzyme), researchers can map the interaction interface, determine binding affinities, and characterize the conformational changes that occur upon binding. numberanalytics.comunifi.it

Electron Microscopy (EM) , particularly cryo-electron microscopy (cryo-EM), allows for the direct visualization of macromolecular structures and cellular components at near-atomic resolution. biorxiv.org While high-resolution structural determination via cryo-EM is typically applied to larger proteins and complexes, conventional electron microscopy is invaluable for studying the morphological changes in cells and tissues induced by this compound. nih.gov For example, EM can be used to observe ultrastructural alterations in thymic epithelial cells or changes in the organization of immune synapses following treatment, providing a visual correlation to biochemical findings. nih.govd-nb.info

Technique Application in this compound Research Information Gained
Nuclear Magnetic Resonance (NMR) Spectroscopy Determining 3D structure; analyzing molecular interactions and dynamics. numberanalytics.comutsouthwestern.eduAtomic-resolution structure of this compound; identification of binding sites; characterization of protein-ligand complexes. nih.govunifi.it
Electron Microscopy (EM) Visualizing cellular and subcellular structures. nih.govMorphological changes in target cells (e.g., thymocytes); ultrastructural effects on organelles; localization of interactions within the cell. researchgate.net
X-ray Crystallography Determining high-resolution 3D structure of the compound in a crystalline state. researchgate.netPrecise atomic coordinates; insights into molecular packing and potential stable conformations. unifi.it
Microscale Thermophoresis (MST) Quantifying biomolecular interactions. unifi.itBinding affinity (Kd) between this compound and its molecular targets.

Theoretical Frameworks and Future Directions for Thymosterin Research

Refined Hypotheses on Thymosterin's Role in Immune Homeostasis and Development

Based on its description as a thymic steroid, hypotheses regarding this compound's role center on its potential to modulate the development and maintenance of a balanced and effective immune system.

Modulation of T-cell Development and Selection: The thymus is the site of both positive and negative selection of T-cells, a process critical for establishing self-tolerance and a functional T-cell repertoire. Glucocorticoids produced locally within the thymus can antagonize T-cell receptor (TCR)-mediated signals for cell death, thereby influencing which thymocytes survive and mature. rupress.orgnih.govrupress.org A refined hypothesis is that this compound, as a thymic steroid, acts as a local signaling molecule that fine-tunes the threshold for thymocyte selection. By doing so, it could prevent the deletion of T-cells with low-to-moderate affinity for self-antigens, thus broadening the peripheral T-cell repertoire.

Regulation of Lymphoid Tissue Homeostasis: Early research suggests that this compound provides regulatory effects on lymphoid tissue and may inhibit lymphocytopoiesis. vetscraft.comscribd.com This leads to the hypothesis that this compound contributes to immune homeostasis by acting as a brake on excessive lymphocyte proliferation, which could be crucial in preventing autoimmune reactions or lymphoproliferative disorders. In New Zealand Black mice, a model for autoimmunity, administration of a this compound preparation appeared to correct in vitro delayed hypersensitivity to DNA, suggesting a role in normalizing immune responses. nih.gov

Interaction with the Neuroendocrine-Immune Axis: The immune system is intricately linked with the neuroendocrine system. Sex steroids and glucocorticoids from the adrenal gland are known to cause thymic involution (shrinkage). mdpi.comfrontiersin.org this compound could be part of a local feedback loop within the thymus that buffers the gland's cells from the potent systemic effects of these hormones. It might also mediate some of the effects of systemic hormones on the thymus. For instance, androgens' effects on thymocyte homeostasis appear to be mediated by thymus-derived glucocorticoids. nih.gov

Identification of Unresolved Questions and Critical Research Gaps in this compound Biology

The limited and often dated research on this compound leaves many fundamental questions unanswered.

Precise Chemical Identity and Structure: The exact chemical structure of the molecule or molecules referred to as "this compound" is a primary unresolved issue. While one source provides a specific chemical name, ergost-5-ene-1,3,12-triol, 22,25-epoxy-, 12-acetate, (1beta,3beta,12beta,24.xi.), this is not widely corroborated. ontosight.ai Other mentions describe it more vaguely as a lipid or steroid fraction from the thymus. jst.go.jpnih.gov Without a confirmed structure, targeted biochemical and immunological studies are severely hampered.

Biosynthetic Pathway and Regulation: It is unclear how this compound is synthesized, which specific cells within the thymus produce it (e.g., thymic epithelial cells), and how its production is regulated. While the thymus possesses steroidogenic enzymes, the specific pathway leading to this compound is unknown. rupress.orgakjournals.com

Molecular Mechanisms of Action: The specific receptors and intracellular signaling pathways that this compound utilizes are unknown. Does it bind to classic glucocorticoid receptors, or does it have its own specific receptor? Understanding its mechanism of action is critical to validating its hypothesized roles.

Physiological Relevance in Humans: Most of the available information comes from animal studies or in vitro systems. nih.govnih.gov The physiological relevance and concentration of this compound in the human thymus throughout life, from development to age-related involution, remain to be determined.

A summary of these research gaps is presented in the table below.

Table 1: Critical Research Gaps in this compound Biology
Research Area Unresolved Questions
Biochemistry What is the definitive chemical structure and molecular formula of this compound?
Is "this compound" a single compound or a mixture of related substances?
Cell Biology Which specific cell types in the thymus synthesize and secrete this compound?
What is the complete biosynthetic pathway for this compound?
Molecular Biology What are the specific cellular receptors for this compound?
What are the downstream signaling pathways activated by this compound binding?
Physiology What are the physiological concentrations of this compound in thymic tissue and peripheral circulation?
How do this compound levels change with age and in various disease states?

Emerging Research Avenues for Investigating this compound's Biological Potential

Future research should focus on leveraging modern analytical and immunological techniques to address the gaps mentioned above.

Advanced Analytical Chemistry: The use of high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy on purified thymus extracts could definitively identify and characterize the structure of this compound.

Transcriptomics and Proteomics: Single-cell RNA sequencing (scRNA-seq) of thymic tissue could identify the specific cell populations expressing the enzymes necessary for this compound synthesis. Proteomics could then be used to confirm the presence of these enzymes and potentially identify a this compound-specific receptor.

In Vitro and In Vivo Models: The development of specific inhibitors or gene-knockout models for key enzymes in the putative biosynthetic pathway of this compound would allow for functional studies. For instance, fetal thymic organ cultures (FTOC) treated with such inhibitors could elucidate the role of endogenously produced this compound in T-cell development. rupress.org

Immunomodulatory and Anti-Tumor Effects: Early studies suggested that this compound could inhibit tumor growth. vetscraft.comnih.gov This avenue could be revisited using modern cancer immunology models to understand if this compound enhances anti-tumor T-cell responses or has direct effects on cancer cells.

Methodological Advancements Required for Comprehensive Understanding

To move from the current, limited understanding to a comprehensive biological picture of this compound, several methodological advancements are necessary.

Development of Specific Reagents: The synthesis of purified, chemically defined this compound is paramount. This would enable the development of specific monoclonal antibodies and radiolabeled ligands, which are essential tools for immunoassays, receptor binding studies, and in vivo imaging.

High-Throughput Screening: Once a receptor is identified, high-throughput screening assays could be developed to find molecules that either mimic or block the effects of this compound, which could have therapeutic potential.

Humanized Mouse Models: To bridge the gap between animal studies and human physiology, the use of mouse models reconstituted with a human immune system (humanized mice) could provide invaluable insights into how this compound affects human T-cell development and function.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for the initial characterization of Thymosterin’s physicochemical properties?

  • Methodological Answer: Begin with spectroscopic techniques (e.g., NMR, IR) to confirm molecular structure, followed by chromatography (HPLC, LC-MS) to assess purity. Differential scanning calorimetry (DSC) can determine thermal stability, while solubility assays in polar/nonpolar solvents establish partitioning behavior. Include elemental analysis for empirical formula validation. Standardize protocols using reference compounds and replicate measurements to minimize instrument-specific variability .

Q. How can researchers standardize bioactivity assays for this compound across laboratories?

  • Methodological Answer: Develop a standardized operating procedure (SOP) detailing reagent concentrations, incubation times, and positive/negative controls. For enzyme inhibition assays, use internationally recognized substrates (e.g., fluorogenic peptides for protease studies). Validate inter-laboratory reproducibility via round-robin testing and statistical harmonization (e.g., Bland-Altman plots). Report results in SI units with explicit error margins .

Q. What are the minimum characterization requirements for publishing novel this compound derivatives?

  • Methodological Answer: For new compounds, provide ≥95% purity via HPLC, 1H/13C NMR assignments, high-resolution mass spectrometry (HRMS), and elemental analysis. For known derivatives, cite prior spectroscopic data and confirm identity through comparative melting points or retention times. Include synthetic yields and reaction optimization details (e.g., solvent effects, catalyst screening) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictory findings in this compound’s mechanism of action studies?

  • Methodological Answer: Apply systematic review frameworks (PRISMA) to identify confounding variables across studies. Conduct dose-response experiments to clarify biphasic effects, and use orthogonal assays (e.g., CRISPR knockouts vs. pharmacological inhibitors) to validate target engagement. Employ contradiction analysis by mapping findings against existing pathways (e.g., NF-κB vs. MAPK crosstalk) to isolate context-dependent mechanisms .

Q. How can researchers design a longitudinal study to assess this compound’s chronic toxicity in preclinical models?

  • Methodological Answer: Use staggered dosing cohorts with staggered sacrifice timepoints (e.g., 30/60/90 days) to track cumulative effects. Integrate histopathology, serum biomarkers (ALT, creatinine), and omics profiling (transcriptomics, metabolomics). Apply survival analysis (Kaplan-Meier curves) and mixed-effects models to account for inter-individual variability. Include recovery-phase subgroups to evaluate reversibility of adverse effects .

Q. What computational and experimental approaches are synergistic for elucidating this compound’s structure-activity relationships (SAR)?

  • Methodological Answer: Combine molecular docking (AutoDock Vina, Schrödinger) with mutagenesis studies to validate predicted binding pockets. Synthesize focused libraries with systematic substitutions (e.g., halogen scanning, bioisosteres) and correlate activity trends with electrostatic potential maps (DFT calculations). Use partial least squares (PLS) regression to quantify steric/electronic contributions to potency .

Q. How should researchers address batch-to-batch variability in this compound’s preclinical efficacy data?

  • Methodological Answer: Implement quality-by-design (QbD) principles during synthesis, tracking critical parameters (e.g., reaction temperature, purification solvents). Characterize each batch via orthogonal methods (XRD for crystallinity, DLS for nanoparticle size). Use mixed-effects statistical models to separate batch effects from biological variability in dose-response analyses .

Methodological Frameworks

  • For Experimental Design: Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .
  • For Data Interpretation: Apply principal contradiction analysis to distinguish core mechanisms from secondary effects .
  • For Reproducibility: Adhere to ARRIVE guidelines for preclinical studies and FAIR principles for data sharing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.